Ethyl 5-bromo-2-(chlorosulfonyl)benzoate
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Overview
Description
Ethyl 5-bromo-2-(chlorosulfonyl)benzoate is a chemical compound with the molecular formula C9H8BrClO4S and a molecular weight of 327.58 g/mol . It is characterized by the presence of bromine, chlorine, and sulfonyl functional groups attached to a benzoate ester. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-(chlorosulfonyl)benzoate typically involves the esterification of 5-bromo-2-(chlorosulfonyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol group.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: Products include ethyl 5-bromo-2-(sulfanyl)benzoate or ethyl 5-bromo-2-(thiol)benzoate.
Oxidation: Products include 5-bromo-2-(chlorosulfonyl)benzoic acid.
Scientific Research Applications
Ethyl 5-bromo-2-(chlorosulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms can participate in halogen bonding, further influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-2-chlorobenzoate: Lacks the sulfonyl group, making it less reactive in certain substitution and reduction reactions.
Ethyl 5-chloro-2-(chlorosulfonyl)benzoate: Contains chlorine instead of bromine, affecting its reactivity and interaction with nucleophiles.
Ethyl 5-bromo-2-(methylsulfonyl)benzoate: Contains a methylsulfonyl group instead of a chlorosulfonyl group, altering its chemical properties.
Uniqueness
Ethyl 5-bromo-2-(chlorosulfonyl)benzoate is unique due to the presence of both bromine and chlorosulfonyl groups, which provide a combination of reactivity and selectivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile reagent in scientific research .
Properties
IUPAC Name |
ethyl 5-bromo-2-chlorosulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO4S/c1-2-15-9(12)7-5-6(10)3-4-8(7)16(11,13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMOXHGHZAQTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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